molecular formula C11H16N2O B1588051 2-(Morpholin-4-ylmethyl)aniline CAS No. 95539-61-0

2-(Morpholin-4-ylmethyl)aniline

Cat. No. B1588051
CAS RN: 95539-61-0
M. Wt: 192.26 g/mol
InChI Key: BNBJMXCRCHPDIG-UHFFFAOYSA-N
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Description

2-(Morpholin-4-ylmethyl)aniline, also known as 2-MMA, is an organic compound with a wide range of applications in the scientific research field. It is an aromatic amine derived from morpholine, an organic compound with a cyclic ether group. The compound has a wide range of applications in the fields of biochemistry, pharmacology, and medical research.

Scientific Research Applications

Src Kinase Inhibition

2-(Morpholin-4-ylmethyl)aniline derivatives have been identified as potent inhibitors of Src kinase activity, a protein involved in the regulation of cellular processes. Optimization of these compounds led to enhanced inhibition of Src-mediated cell proliferation. For example, modification of this molecule improved the inhibitory effect on both Src kinase activity and Src-dependent cell proliferation, contributing to potential therapeutic applications in cancer treatment (Boschelli et al., 2001).

Corrosion Inhibition

Compounds derived from 2-(Morpholin-4-ylmethyl)aniline have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies revealed that such compounds are efficient corrosion inhibitors, indicating their potential applications in protecting metals from corrosion (Daoud et al., 2014).

Antimicrobial Activity

A series of novel aniline derivatives, including those with the 2-(Morpholin-4-ylmethyl)aniline moiety, demonstrated significant in vitro antimicrobial activity against various microorganisms. This suggests their potential use in developing new antimicrobial agents (Subhash & Bhaskar, 2020).

Material Science

In material science, 2-(Morpholin-4-ylmethyl)aniline derivatives have been utilized in the synthesis of phosphine-amido hafnium and zirconium complexes for olefin polymerization. This application highlights their role in creating materials with specific properties for industrial applications (Jun et al., 2013).

Antitubercular Activities

The compound 3-Fluoro-4-(morpholin-4-yl)aniline has been used as a precursor in the synthesis of molecules with good antitubercular activities. These findings open up avenues for developing new treatments for tuberculosis (Başoğlu et al., 2012).

Dielectric Studies

The interaction between molecules like anisole and 2-(Morpholin-4-ylmethyl)aniline has been studied for its dielectric behavior, contributing to the understanding of molecular interactions and their implications in various fields such as electronics and materials science (Parthipan & Thenappan, 2008).

properties

IUPAC Name

2-(morpholin-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBJMXCRCHPDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424461
Record name 2-(morpholin-4-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholin-4-ylmethyl)aniline

CAS RN

95539-61-0
Record name 2-(morpholin-4-ylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(morpholin-4-ylmethyl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Š Voneš - 2019 - dk.upce.cz
Tato práce se zaměřuje na přípravu nových derivátů 2-(morfolin-4-ylmethyl) anilinu. Byla provedena literární rešerše s cílem shrnout poznatky o syntéze 2-(morfolin-4-ylmethyl) anilinu a …
Number of citations: 2 dk.upce.cz

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